molecular formula C18H24ClNO13 B122525 2-Chloro-4-nitrophenylmaltoside CAS No. 143206-27-3

2-Chloro-4-nitrophenylmaltoside

Cat. No. B122525
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-YMJSIHPXSA-N
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Description

2-Chloro-4-nitrophenylmaltoside is a chemical compound with a molecular weight of 659.98 . It is used in biochemistry .


Synthesis Analysis

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .


Chemical Reactions Analysis

The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .

Scientific Research Applications

Enzyme Analysis

A novel substrate, β-2-chloro-4-nitrophenylmaltopentaoside (βCNPG5), has been used for the determination of α-amylase in biological fluids. This substance is hydrolyzed by α-amylase to produce β-2-chloro-4-nitrophenylmaltoside (βCNPG2) and maltotriose. The absorption of 2-chloro-4-nitrophenol (CNP), generated in this process, is significant for enzyme assays, showing higher sensitivity than other substrates (Teshima, Mitsuhida, & Ando, 1985).

Environmental Degradation Studies

Studies on the degradation of chlorinated nitrophenols, including compounds similar to 2-chloro-4-nitrophenylmaltoside, have been conducted. These compounds are often found in bulk drug and pesticide wastes. Advanced oxidation processes (AOPs) like UV/Fenton and UV/TiO2 have been tested for their efficiency in degrading such compounds, with varying effectiveness depending on the method used (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Biodegradation by Microbial Strains

Research has been conducted on the anaerobic degradation of 2-chloro-4-nitroaniline, a related compound to 2-chloro-4-nitrophenylmaltoside, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains use such compounds as carbon and nitrogen sources, providing insights into possible bioremediation strategies for environmental pollutants (Duc, 2019).

Adsorption Studies for Contaminant Removal

Graphene has been studied for its ability to remove chloro-nitrophenols from aqueous solutions. This research is relevant as it explores the potential of advanced materials like graphene in removing contaminants similar to 2-chloro-4-nitrophenylmaltoside from the environment (Mehrizad & Gharbani, 2014).

Synthesis and Anticancer Activity

Compounds incorporating elements similar to 2-chloro-4-nitrophenylmaltoside have been synthesized for potential anticancer activity. For instance, thiazolidinone derivatives have been created and tested for their efficacy against various cancer cell lines, highlighting the potential therapeutic applications of such compounds (Buzun et al., 2021).

Safety And Hazards

The safety data sheet for 2-Chloro-4-nitrophenyl-β-D-maltotrioside indicates that it does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It does not contain an endocrine disruptor (ED) at a concentration of ≥ 0,1% .

Future Directions

While specific future directions for 2-Chloro-4-nitrophenylmaltoside were not found, the field of controlled drug delivery is rapidly evolving . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially be an area of future research for 2-Chloro-4-nitrophenylmaltoside.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-YMJSIHPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162346
Record name 2-Chloro-4-nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenylmaltoside

CAS RN

143206-27-3
Record name 2-Chloro-4-nitrophenylmaltoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
S Teshima, N Mitsuhida, M Ando - Clinica chimica acta, 1985 - Elsevier
… It was hydrolyzed specifically by α-amylase to about 90% producing β-2-chloro-4-nitrophenylmaltoside (βCNPG2) and maltotriose. Under the assay conditions, the absorption of 2-chloro…
Number of citations: 40 www.sciencedirect.com

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